![molecular formula C7H8BrNS B2932091 5-Bromo-2-(methylthio)aniline CAS No. 139192-88-4](/img/structure/B2932091.png)
5-Bromo-2-(methylthio)aniline
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Overview
Description
5-Bromo-2-(methylthio)aniline is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known by other names such as 2-amino-4-bromotoluene, 5-bromo-o-toluidine, 3-bromo-6-methylaniline, 5-bromo-2-methyl-aniline, benzenamine, 5-bromo-2-methyl, 5-bromo-2-methyl aniline, 5-bromo-2-methyl-phenylamine .
Synthesis Analysis
The synthesis of 5-Bromo-2-(methylthio)aniline involves several steps. One method involves the sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with 2-aminothiophenol and secondary amines. This affords a series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives . Another method involves the treatment of ethyl 4-chloro-3-oxobutanoate with urea in polyphosphoric acid under reflux conditions for 24 hours .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(methylthio)aniline is represented by the formula C7H8BrN . The InChI Key for this compound is RXQNKKRGJJRMKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-(methylthio)aniline is a yellow to brown liquid after melting . It has a density of 1.4900g/mL and a boiling point of 139°C . The refractive index of this compound is 1.6120 to 1.614 .Scientific Research Applications
Synthesis of Novel 5-Bromo Derivatives of Indole Phytoalexins
“5-Bromo-2-(methylthio)aniline” can be used in the synthesis of novel 5-bromo derivatives of indole phytoalexins . These compounds are synthesized using a straightforward approach and are screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues have shown better or comparable activity to cisplatin, a common chemotherapy drug .
Electrophilic Cyclization
The compound can also be used in electrophilic cyclization processes. For instance, key thioureas prepared from “5-Bromo-2-(methylthio)aniline” can be subjected to electrophilic cyclization using bromine . This process is used to produce target compounds of certain types .
Pharmaceutical Intermediate
“5-Bromo-2-(methylthio)aniline” is used as a pharmaceutical intermediate . As an intermediate, it can be used in the synthesis of various pharmaceutical compounds.
Chemical Research
This compound is also used in chemical research, particularly in the study of its properties and potential applications . It’s available for purchase from various chemical suppliers for use in laboratory settings .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
5-Bromo-2-(methylthio)aniline interacts with its targets through chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s used in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines , suggesting that it may influence the biochemical pathways related to these compounds.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(methylthio)aniline’s action would depend on the specific reactions it’s involved in. For example, in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines, it contributes to the formation of a new heterocyclic compound .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylthio)aniline can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, one synthesis involving this compound was carried out at -30°C , indicating that low temperatures may be necessary for optimal activity.
properties
IUPAC Name |
5-bromo-2-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSDMMOTOYBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139192-88-4 |
Source
|
Record name | 5-bromo-2-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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